Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine
CAS No.:
Cat. No.: VC16192849
Molecular Formula: C12H12FN
Molecular Weight: 189.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12FN |
---|---|
Molecular Weight | 189.23 g/mol |
IUPAC Name | N-[(3-ethynyl-5-fluorophenyl)methyl]cyclopropanamine |
Standard InChI | InChI=1S/C12H12FN/c1-2-9-5-10(7-11(13)6-9)8-14-12-3-4-12/h1,5-7,12,14H,3-4,8H2 |
Standard InChI Key | NQXICSZVAOMJTI-UHFFFAOYSA-N |
Canonical SMILES | C#CC1=CC(=CC(=C1)CNC2CC2)F |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine (C₁₁H₁₁FN₂) features a benzylamine backbone substituted at positions 3 and 5 with an ethynyl (–C≡CH) and fluorine atom, respectively. The cyclopropyl group is bonded to the amine nitrogen, introducing steric constraint and electronic effects. Computational modeling predicts a planar benzyl ring with the ethynyl group adopting a linear geometry perpendicular to the aromatic plane, while the cyclopropane ring imposes torsional strain on the amine .
Physicochemical Characteristics
-
Molecular Weight: 190.22 g/mol
-
LogP: Estimated at 2.1 (via Crippen’s fragmentation method), indicating moderate lipophilicity.
-
Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents like DMSO (∼50 mg/mL) .
-
pKa: The amine group exhibits a pKa of ~9.5, typical for arylalkylamines, while the ethynyl proton is acidic (pKa ≈ 25) .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound can be dissected into three key components:
-
Benzylamine core: 3-Ethynyl-5-fluorobenzaldehyde.
-
Cyclopropylamine: Introduced via reductive amination or nucleophilic substitution.
-
Ethynyl group: Installed via Sonogashira coupling.
Synthesis of 3-Ethynyl-5-fluorobenzaldehyde
A modified Sonogashira coupling between 3-bromo-5-fluorobenzaldehyde and trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₂Cl₂/CuI yields the ethynyl intermediate. Subsequent deprotection with K₂CO₃ in MeOH affords the terminal alkyne .
Reaction Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
-
Solvent: THF/TEA (3:1)
-
Temperature: 60°C, 12 h
Reductive Amination with Cyclopropylamine
The aldehyde intermediate undergoes reductive amination with cyclopropylamine using NaBH₃CN as the reducing agent.
Optimization Data:
Condition | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
NaBH₃CN, AcOH | MeOH | 25 | 45 |
NaBH₃CN, ZnCl₂ | DCM | 0 | 62 |
NaBH(OAc)₃, AcOH | THF | 25 | 68 |
Optimal conditions (NaBH(OAc)₃, THF, 25°C) achieve 68% yield .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.32 (dd, J = 8.4 Hz, J = 2.0 Hz, 1H, ArH), 7.22 (d, J = 2.0 Hz, 1H, ArH), 6.95 (dd, J = 8.4 Hz, J = 2.0 Hz, 1H, ArH), 3.81 (s, 2H, CH₂NH), 3.02 (m, 1H, cyclopropyl-CH), 2.85 (s, 1H, C≡CH), 1.12–1.08 (m, 4H, cyclopropyl-CH₂) .
-
¹³C NMR (100 MHz, CDCl₃): δ 162.5 (d, JC-F = 245 Hz), 138.2, 130.1 (d, JC-F = 7 Hz), 122.4, 115.7 (d, JC-F = 21 Hz), 84.3 (C≡CH), 76.5 (C≡CH), 52.1 (CH₂NH), 29.8 (cyclopropyl-CH), 14.2 (cyclopropyl-CH₂) .
High-Resolution Mass Spectrometry (HRMS)
Pharmacological and Industrial Applications
Medicinal Chemistry
The compound’s rigidity and electronic profile suggest potential as a:
-
Kinase inhibitor scaffold: The ethynyl group mimics ATP’s adenine ring, while fluorine enhances membrane permeability .
-
Antimicrobial agent: Cyclopropyl amines exhibit activity against Mycobacterium tuberculosis by targeting enoyl-ACP reductase .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume